![molecular formula C24H41ClN2S B14280897 1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 128814-39-1](/img/structure/B14280897.png)
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound belonging to the class of imidazolium salts. These compounds are known for their unique properties, including ionic conductivity and thermal stability, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a multi-step process:
Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring. This can be achieved by reacting glyoxal, formaldehyde, and an amine under acidic conditions.
Alkylation: The imidazole ring is then alkylated using butyl bromide to introduce the butyl group at the 1-position.
Thioether Formation: The next step involves the introduction of the decylsulfanyl group. This is typically done by reacting the alkylated imidazole with decanethiol in the presence of a base.
Quaternization: Finally, the compound is quaternized by reacting with benzyl chloride to form the desired imidazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium ring can be reduced under specific conditions, although this is less common.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions using silver salts or other halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Silver nitrate, sodium halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolium derivatives.
Substitution: Imidazolium salts with different anions.
Applications De Recherche Scientifique
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in ionic liquid-mediated reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals due to its unique ionic properties.
Industry: Utilized in the production of advanced materials, including ionic liquids for electrochemical applications and as solvents in green chemistry.
Mécanisme D'action
The mechanism by which 1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and cell membranes, due to its ionic nature.
Pathways Involved: It can disrupt microbial cell membranes, leading to cell lysis. In catalytic applications, it facilitates the formation of reactive intermediates, enhancing reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-3-methylimidazolium chloride: A simpler imidazolium salt with similar ionic properties but lacking the decylsulfanyl and phenyl groups.
1-Butyl-3-[(octylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure but with an octylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced solubility in organic solvents and increased thermal stability. These features make it particularly valuable in specialized applications where other imidazolium salts may not perform as effectively.
Propriétés
Numéro CAS |
128814-39-1 |
|---|---|
Formule moléculaire |
C24H41ClN2S |
Poids moléculaire |
425.1 g/mol |
Nom IUPAC |
1-butyl-3-(decylsulfanylmethyl)-2-phenyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C24H40N2S.ClH/c1-3-5-7-8-9-10-11-15-21-27-22-26-20-19-25(18-6-4-2)24(26)23-16-13-12-14-17-23;/h12-14,16-17,19-20,24H,3-11,15,18,21-22H2,1-2H3;1H |
Clé InChI |
CLQXQIHHSQKXAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSCN1C=C[NH+](C1C2=CC=CC=C2)CCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


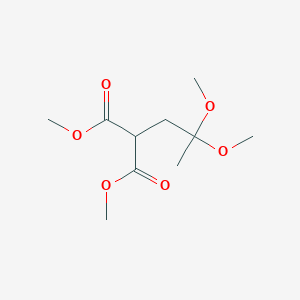
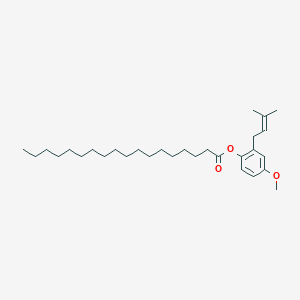
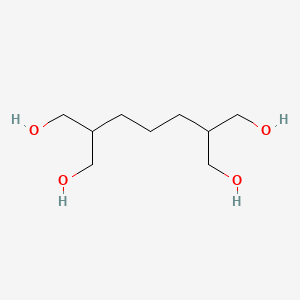

![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)

![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
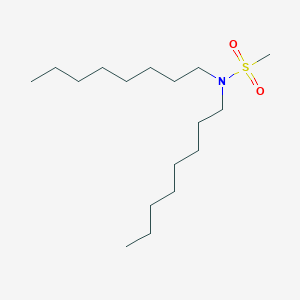
diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)
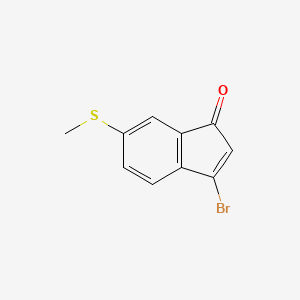

![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
